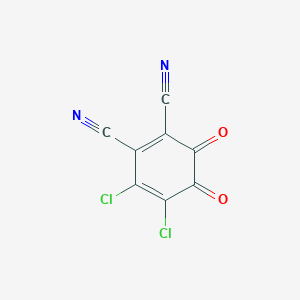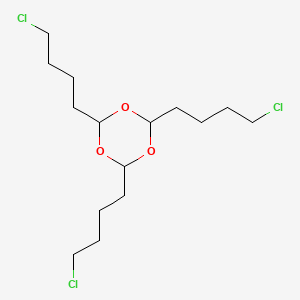
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane is a chemical compound that belongs to the class of trioxanes Trioxanes are cyclic organic compounds containing three oxygen atoms in a six-membered ring This particular compound is characterized by the presence of three 4-chlorobutyl groups attached to the trioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane typically involves the reaction of 1,3,5-trioxane with 4-chlorobutyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobutyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-bromobutyl)-1,3,5-trioxane: Similar structure but with bromine atoms instead of chlorine.
2,4,6-Tris(4-methylbutyl)-1,3,5-trioxane: Similar structure but with methyl groups instead of chlorine.
2,4,6-Tris(4-ethylbutyl)-1,3,5-trioxane: Similar structure but with ethyl groups instead of chlorine.
Uniqueness
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane is unique due to the presence of chlorine atoms, which impart specific chemical reactivity and properties. The chlorine atoms make the compound more reactive in substitution reactions compared to its bromine or methyl analogs. Additionally, the compound’s specific structure and reactivity make it suitable for particular applications in research and industry.
Properties
CAS No. |
93636-83-0 |
|---|---|
Molecular Formula |
C15H27Cl3O3 |
Molecular Weight |
361.7 g/mol |
IUPAC Name |
2,4,6-tris(4-chlorobutyl)-1,3,5-trioxane |
InChI |
InChI=1S/C15H27Cl3O3/c16-10-4-1-7-13-19-14(8-2-5-11-17)21-15(20-13)9-3-6-12-18/h13-15H,1-12H2 |
InChI Key |
UDKOZWSLXRXQET-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC1OC(OC(O1)CCCCCl)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
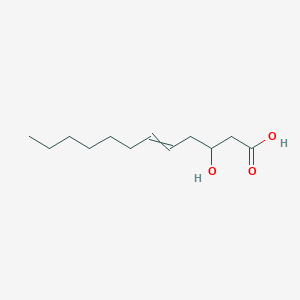
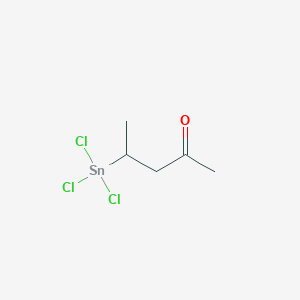
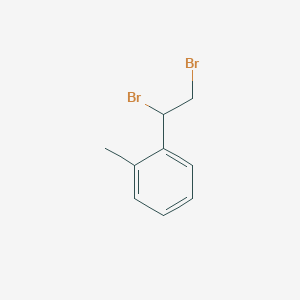
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
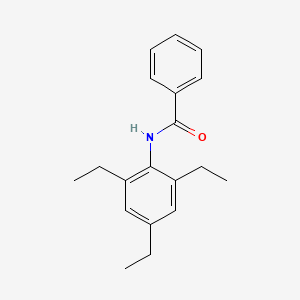
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
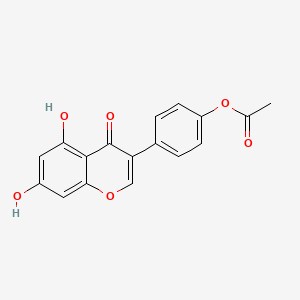
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
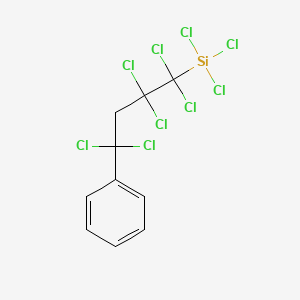

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
